(R)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid
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Overview
Description
®-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is a chiral compound that belongs to the class of hexahydropyridazines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid typically involves the following steps:
Formation of Hexahydropyridazine Ring: The hexahydropyridazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as dihydropyridazines.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Carboxylation: The carboxylic acid functionality is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of ®-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to introduce the tert-butoxycarbonyl group in a more sustainable and efficient manner compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid functionality, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed on the hexahydropyridazine ring to yield partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and bismuth (III) oxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Reduced hexahydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional sites. The hexahydropyridazine ring can interact with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is unique due to its combination of a chiral hexahydropyridazine ring and a Boc-protected amine. This combination provides both steric protection and chiral specificity, making it a valuable intermediate in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C10H18N2O4 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m1/s1 |
InChI Key |
LVMKLJNPZFPBBD-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](N1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(N1)C(=O)O |
Origin of Product |
United States |
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